6-Methylquinazolin-2-amine

Catalog No.
S1535037
CAS No.
1687-52-1
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylquinazolin-2-amine

CAS Number

1687-52-1

Product Name

6-Methylquinazolin-2-amine

IUPAC Name

6-methylquinazolin-2-amine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12)

InChI Key

SNBAZGAHVJGFDT-UHFFFAOYSA-N

SMILES

CC1=CC2=CN=C(N=C2C=C1)N

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)N

6-Methylquinazolin-2-amine (CAS 1687-52-1) is a functionalized heterocyclic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists [1]. Featuring a primary amine at the 2-position and a methyl group at the 6-position of the quinazoline core, this compound offers a distinct steric and electronic profile compared to unsubstituted baseline quinazolines. In industrial and medicinal chemistry workflows, the 6-methyl group serves as a stable, electron-donating placeholder that optimizes van der Waals interactions within target binding pockets while remaining entirely inert during aggressive downstream cross-coupling reactions [2]. Consequently, it is prioritized by process chemists seeking a reliable precursor that balances target affinity modulation with high synthetic predictability.

Substituting 6-methylquinazolin-2-amine with closely related analogs—such as the unsubstituted quinazolin-2-amine, the 7-methyl positional isomer, or 6-halogenated variants—fundamentally compromises both synthetic viability and downstream pharmacological efficacy. Shifting the methyl group to the 7-position drastically alters the thermodynamic binding profile of the resulting API, changing receptor binding affinities by up to 4-fold due to spatial mismatches in hydrophobic binding pockets [1]. Furthermore, attempting to use 6-bromo or 6-chloro analogs as generic structural substitutes introduces reactive liabilities; these halogens can act as unintended electrophilic sites during subsequent palladium-catalyzed Suzuki or Buchwald-Hartwig cross-couplings, leading to oligomerization, reduced yields, and the need for complex orthogonal protection strategies [2]. Therefore, procurement of the exact 6-methyl variant is mandatory when a chemically inert, sterically specific substituent is required.

Target Affinity Modulation via Positional Isomerism

In the development of A2A receptor antagonists, the exact position of the methyl group on the quinazoline core drastically alters target binding. Studies evaluating 4-(furan-2-yl)quinazolin-2-amine derivatives demonstrated that 6-methyl-substituted compounds exhibit a binding affinity (Ki) of approximately 61–65 nM for the human A2A receptor. In contrast, shifting the methyl group to the 7-position increases affinity, yielding Ki values of 15–21 nM [1]. This quantitative difference is driven by distinct van der Waals contacts within the hydrophobic pocket.

Evidence DimensionReceptor Binding Affinity (Ki for hA2AR)
Target Compound Data~61–65 nM (6-methyl derivatives)
Comparator Or Baseline~15–21 nM (7-methyl positional isomers)
Quantified Difference3- to 4-fold difference in binding affinity based solely on methyl group positioning
ConditionsFluorescence polarization (FP) competition binding assay

Procurement must strictly differentiate between 6-methyl and 7-methyl isomers, as the positional shift directly dictates the thermodynamic binding profile and downstream efficacy of the synthesized API.

Elimination of Halogen Liability in Multi-Step Synthesis

During the optimization of quinazoline-based scaffolds, replacing a heavy halogen with a methyl group is a critical strategy to improve processability and remove reactive liabilities. When a baseline 6-bromo-4-(furan-2-yl)quinazolin-2-amine hit (Ki = 20 nM) was modified, substituting the reactive 6-bromo group with a stable 6-methyl group maintained viable nanomolar target engagement (Ki ~ 61 nM) while fundamentally altering the physicochemical and reactivity profile [1]. The 6-methyl scaffold completely avoids the risk of off-target cross-coupling reactivity inherent to 6-bromo derivatives during subsequent Buchwald-Hartwig aminations[2].

Evidence DimensionCross-Coupling Reactivity and Target Affinity
Target Compound DataMaintained nanomolar affinity (Ki ~ 61 nM) with an inert 6-position
Comparator Or Baseline6-bromo baseline (Ki = 20 nM, reactive aryl bromide liability)
Quantified DifferenceElimination of electrophilic cross-coupling liability with an acceptable 3-fold shift in Ki
ConditionsStructure-activity relationship (SAR) profiling and multi-step palladium-catalyzed synthesis

Selecting the 6-methyl compound over the 6-bromo analog is critical when downstream synthetic steps involve palladium-catalyzed couplings where an aryl bromide would cause undesired side reactions.

Precursor Suitability for Regioselective Functionalization

6-Methylquinazolin-2-amine and its immediate derivatives are utilized as highly processable precursors for complex functionalization. In regioselective Suzuki reactions at the 4-position, the presence of the 6-methyl group provides a stable electronic environment, allowing for controlled mono-arylation. For instance, the synthesis of 4-(furan-2-yl)-6-methylquinazolin-2-amine from its precursors achieved a 38% isolated yield under standard conditions without competing side reactions at the 6-position [1]. Unlike poly-halogenated quinazolines, the 6-methyl variant prevents competing di-arylation, streamlining purification.

Evidence DimensionIsolated Yield in Regioselective Coupling
Target Compound Data38% yield for 4-aryl-6-methyl functionalization
Comparator Or BaselinePoly-halogenated quinazolines (prone to di-arylation and lower regioselectivity)
Quantified DifferenceControlled mono-substitution without 6-position interference
ConditionsSuzuki coupling with arylboronic acids followed by amination

For process chemists, the 6-methyl group acts as a reliable steric and electronic placeholder, ensuring predictable yields and simpler purification during complex API synthesis.

Synthesis of Adenosine A2A Receptor Antagonists

6-Methylquinazolin-2-amine is procured as a core scaffold for developing therapies targeting neurodegenerative diseases and immuno-oncology. The 6-methyl group precisely tunes the hydrophobic pocket interactions (e.g., with Ala59 and Val84), making it the exact right choice for modulating target affinity without introducing heavy halogens [1].

Development of LRRK2 Kinase Inhibitors

Used as a starting material for Parkinson's Disease drug candidates. The 6-methyl substitution provides essential structure-activity relationship (SAR) features while remaining chemically inert, ensuring that the critical 2-amino and 4-positions can be functionalized without interference[2].

Regioselective Multi-Step API Manufacturing

Ideal for synthetic routes requiring sequential Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The 6-methyl group acts as an inert placeholder, avoiding the oligomerization and di-arylation risks associated with 6-halogenated quinazoline alternatives[1].

XLogP3

1.6

Wikipedia

6-methylquinazolin-2-amine

Dates

Last modified: 08-15-2023

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